Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Organic Synthesis Medicinal Chemistry Building Block

Secure your supply of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a strategic aryloxyacetate building block. Its 4-bromine atom is a proven handle for nucleophilic substitution, while the methyl ester readily hydrolyzes to the free carboxylic acid for amide coupling. This dual reactivity, combined with a 2-methoxy group that modulates electronic and steric properties, makes it indispensable for diversifying lead compounds in medicinal chemistry and agrochemical discovery. Avoid synthetic derailment caused by structural analogs.

Molecular Formula C10H11BrO4
Molecular Weight 275.10 g/mol
Cat. No. B13969464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-2-methoxyphenoxy)acetate
Molecular FormulaC10H11BrO4
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)OCC(=O)OC
InChIInChI=1S/C10H11BrO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3
InChIKeyQWFCEOHPCQLVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-bromo-2-methoxyphenoxy)acetate: A Specialized Aryloxyacetate Intermediate for Targeted Synthesis


Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS 787575-70-6) is an organic compound classified as an aryloxyacetate, characterized by a phenoxyacetate core with a bromine atom at the 4-position and a methoxy group at the 2-position of the aromatic ring . With a molecular formula of C10H11BrO4 and a molecular weight of 275.10 g/mol , it is primarily utilized as a versatile building block and intermediate in organic and medicinal chemistry, enabling the synthesis of more complex molecules through further functionalization .

Why Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Cannot Be Arbitrarily Substituted with Closely Related Analogs


Direct substitution of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate with a close analog like Ethyl (4-bromo-2-methoxyphenoxy)acetate or 2-(4-Bromo-2-methoxyphenoxy)acetic acid is not a straightforward exchange and can derail a synthetic or research program. These structural differences are not trivial; they directly impact reactivity, downstream product formation, and experimental conditions. The ethyl ester analog will exhibit different reaction kinetics and solubility in organic solvents compared to the methyl ester , while the free carboxylic acid form introduces a different functional handle that requires alternative coupling strategies and can alter a molecule's lipophilicity and binding properties. The following guide examines the few quantifiable points of differentiation to inform scientific selection, though direct, comparative biological activity data is notably absent from the public literature.

Quantitative Evidence for the Selection of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Over Analogs


Structural Distinction: The Methyl Ester Functional Group vs. Ethyl Ester Analog

The target compound differs from its closest analog, Ethyl (4-bromo-2-methoxyphenoxy)acetate , by the ester moiety. While both are esters, the methyl ester (C10H11BrO4, MW 275.10 g/mol ) presents a smaller, less lipophilic group than the ethyl ester (C11H13BrO4, MW 289.12 g/mol ). This difference in molecular weight and lipophilicity can be crucial for reaction design and downstream processing, influencing solubility and purification characteristics, even though no direct head-to-head reaction yield comparison was found in the available literature.

Organic Synthesis Medicinal Chemistry Building Block

Purity Specification for Reliable Intermediate Procurement: Methyl Ester vs. Free Acid

For procurement purposes, the purity of the supplied compound is a key quantitative metric. The target compound, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, is commercially available with a specified purity of 95% . This is comparable to its free acid analog, 2-(4-Bromo-2-methoxyphenoxy)acetic acid, which is also offered at 95% purity from multiple suppliers . This ensures that researchers procuring either compound can expect a similar, high level of chemical homogeneity, a baseline requirement for reproducible synthesis.

Chemical Procurement Quality Control Intermediate

Solubility Profile: A Handling Advantage Over Positional Isomers

Solubility is a critical handling parameter for any chemical intermediate. The target compound is reported to be easily soluble in common organic solvents . In contrast, a closely related positional isomer, (4-Bromo-2-methoxy-phenyl)-acetic acid methyl ester (CAS 1261878-59-4) , is described as insoluble in water . While the water solubility of the target compound is not explicitly stated, this class-level observation suggests that the specific arrangement of functional groups in the target compound (phenoxyacetate vs. phenylacetate) confers a more favorable solubility profile in organic media, which is advantageous for common synthetic procedures.

Chemical Handling Formulation Solubility

Strategic Research and Industrial Application Scenarios for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate


Synthesis of Advanced Phenoxyacetate-Derived Building Blocks via Nucleophilic Substitution

The bromine atom at the 4-position of the phenoxy ring serves as a key handle for further functionalization, primarily through nucleophilic substitution reactions . This makes Methyl 2-(4-bromo-2-methoxyphenoxy)acetate a strategic intermediate for introducing diverse chemical moieties, enabling the construction of more complex and novel molecular architectures for medicinal chemistry and agrochemical discovery programs. Its utility as a building block is explicitly noted by suppliers .

Precursor for the Synthesis of Free Carboxylic Acid Intermediates

The methyl ester group can be readily hydrolyzed to yield the corresponding carboxylic acid, 2-(4-Bromo-2-methoxyphenoxy)acetic acid . This simple transformation provides access to a different functional group for subsequent coupling reactions (e.g., amide bond formation), thereby expanding the synthetic utility of the core scaffold. The availability of the analogous free acid is also well-documented .

Scaffold for the Development of Phenoxyacetic Acid-Derived Ligands

The phenoxyacetic acid motif is a recognized pharmacophore found in compounds with various biological activities, including aldose reductase inhibitors and protein tyrosine phosphatase inhibitors . While the specific biological activity of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate has not been quantified in peer-reviewed literature, its structural features position it as a viable starting point for designing and synthesizing new ligands targeting enzymes or receptors that recognize this motif.

Material Science Applications Requiring Halogenated Aromatic Building Blocks

Halogenated aromatic compounds are essential in the production of dyes, flame retardants, and specialty polymers . The presence of bromine can enhance flame retardancy and thermal stability when incorporated into polymer structures . Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, with its stable brominated aromatic core and reactive ester group, could serve as a monomer or precursor in the development of new materials where these properties are desired.

Technical Documentation Hub

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